molecular formula C14H23N5 B8342984 1-[3-(Diethylamino)propyl]-1H-indazole-3,5-diamine CAS No. 88805-92-9

1-[3-(Diethylamino)propyl]-1H-indazole-3,5-diamine

Cat. No. B8342984
CAS RN: 88805-92-9
M. Wt: 261.37 g/mol
InChI Key: NADJOKJOZFNSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Diethylamino)propyl]-1H-indazole-3,5-diamine is a useful research compound. Its molecular formula is C14H23N5 and its molecular weight is 261.37 g/mol. The purity is usually 95%.
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properties

CAS RN

88805-92-9

Product Name

1-[3-(Diethylamino)propyl]-1H-indazole-3,5-diamine

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-[3-(diethylamino)propyl]indazole-3,5-diamine

InChI

InChI=1S/C14H23N5/c1-3-18(4-2)8-5-9-19-13-7-6-11(15)10-12(13)14(16)17-19/h6-7,10H,3-5,8-9,15H2,1-2H3,(H2,16,17)

InChI Key

NADJOKJOZFNSRO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C2=C(C=C(C=C2)N)C(=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 2.58 ml of sulfuric acid was dissolved 1.5 g of 1-(3-diethylaminopropyl)-3-aminoindazole, and to the solution were added dropwise 0.41 ml of nitric acid (d-1.42) and 0.41 ml of sulfuric acid (sp.gr. 1.84) under cooling with ice. The solution was stirred for 2 hours at 5°-10° C. and then added to 12.1 ml of ice and water. The pH of the solution was adjusted to at least 11 with aqueous ammonia solution and the solution was extracted with chloroform. The chloroform layer was dried with anhydrous sodium sulfate and chloroform was removed under reduced pressure. In 50 ml of anhydrous benzene was dissolved the residue obtained. To the solution were added 10 g of iron powder and 2 ml of hydrochloric acid, and the solution was stirred for 30 minutes at 80° C. The solution was further added with 0.5 ml of water and stirred for 10 hours at 80° C. After cooling the solution, the solution was filtered and the benzene layer obtained as the filtrate was extracted three times with 20 ml of lN-hydrochloric acid. The pH of the hydrochloric acid layer was adjusted to at least 11 with potassium carbonate, and the alkali layer was extracted with chloroform. The chloroform layer was dried with anhydrous sodium sulfate, and chloroform was removed under reduced pressure. The residue thus obtained was subjected to an alumina-column chromatography (alumina: 100 g) using chloroform as the developing solvent to give 0.65 g of 1-(3-diethylaminopropyl)-3,5-diaminoindazole having the following analytical values in a yield of 41%.
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Quantity
0.41 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
12.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.5 g
Type
reactant
Reaction Step Five
Quantity
2.58 mL
Type
solvent
Reaction Step Five
Quantity
2 mL
Type
reactant
Reaction Step Six
Name
Quantity
10 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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